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Compound of Interest

4-[(Diethylamino)methyl]benzoic
Compound Name: d
aci

Cat. No.: B184680

CAS Number: 62642-59-5

Chemical Structure:
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Figure 1. Chemical structure of 4-[(Diethylamino)methyl]benzoic acid.

Core Compound Identification

This technical guide provides an in-depth overview of 4-[(Diethylamino)methyl]benzoic acid,
a substituted aromatic carboxylic acid. Due to the limited availability of detailed experimental
data for this specific compound in publicly accessible literature, this guide also draws upon
information from closely related analogs to provide a comprehensive understanding of its
potential synthesis, characteristics, and biological applications.
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Identifier Value

IUPAC Name 4-[(diethylamino)methyl]benzoic acid
CAS Number 62642-59-5

Molecular Formula C12H17NO2

Molecular Weight 207.27 g/mol

Canonical SMILES CCN(CC)CC1=CC=C(C=C1)C(=0)0O

Physicochemical Properties (Predicted)

Quantitative experimental data for the physicochemical properties of 4-
[(Diethylamino)methyl]benzoic acid are not readily available. The following table
summarizes predicted properties based on its chemical structure.

Property Predicted Value
pKa 4.5 (acidic), 9.8 (basic)
LogP 25

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 3

Rotatable Bonds 5

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 4-[(Diethylamino)methyl]benzoic
acid is not available in the searched literature. However, a plausible synthetic route can be
conceptualized based on established organic chemistry reactions and protocols for analogous
compounds. A potential two-step synthesis is outlined below.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of 4-
[(Diethylamino)methyl]benzoic acid, starting from 4-(bromomethyl)benzoic acid.
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Hypothetical Synthetic Workflow for 4-[(Diethylamino)methyl]benzoic acid
. . Diethylamine
Starting Material:
4-(Bromomethyl)benzoic acid Base (e.g., K2COs) 7

Solvent (e.g., Acetonitrile)
Nucleophilic Substitution

Intermediate: Recrystallization or
4-[(Diethylamino)methyl]benzoic acid Column Chromatography

Purification

Final Product:
4-[(Diethylamino)methyl]benzoic acid

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 4-[(Diethylamino)methyl]benzoic acid.

General Experimental Protocol (Inferred)

The following is a generalized, inferred protocol for the synthesis of 4-
[(Diethylamino)methyl]benzoic acid. Note: This protocol has not been experimentally
validated and should be adapted and optimized by qualified researchers.

Step 1: Nucleophilic Substitution

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b184680?utm_src=pdf-body-img
https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e To a solution of 4-(bromomethyl)benzoic acid (1.0 eq) in a suitable aprotic polar solvent such
as acetonitrile, add a base, for instance, potassium carbonate (2.5 eq).

 To this suspension, add diethylamine (1.2 eq) dropwise at room temperature.

e Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

o Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its
identity and purity.

Spectroscopic Data (Anticipated)

Specific spectroscopic data for 4-[(Diethylamino)methyl]benzoic acid is not available. The
following table outlines the anticipated signals in tH NMR and 3C NMR spectra based on the
analysis of its structure and data from similar compounds.
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1H NMR (Anticipated)

13C NMR (Anticipated)

A triplet integrating to 6H in the upfield region
(around 1.0-1.2 ppm) corresponding to the

methyl protons of the two ethyl groups.

Signals for the methyl carbons of the ethyl

groups in the aliphatic region (around 12-15
ppm).

A quartet integrating to 4H (around 2.5-2.7 ppm)
corresponding to the methylene protons of the

two ethyl groups.

Signals for the methylene carbons of the ethyl

groups (around 45-50 ppm).

A singlet integrating to 2H (around 3.6-3.8 ppm)
for the methylene protons linking the

diethylamino group to the benzene ring.

A signal for the methylene carbon adjacent to
the nitrogen and the aromatic ring (around 55-

60 ppm).

Two doublets in the aromatic region (around
7.4-7.6 ppm and 7.9-8.1 ppm), each integrating

to 2H, corresponding to the aromatic protons.

Aromatic carbon signals, including the
quaternary carbon attached to the carboxylic
acid group (around 130-145 ppm) and the CH

carbons.

A broad singlet in the downfield region (around

12.0-13.0 ppm) for the carboxylic acid proton.

A signal for the carboxylic acid carbonyl carbon
in the downfield region (around 165-170 ppm).

Potential Biological Activity and Mechanism of

Action

While there is no direct research on the biological activity of 4-[(Diethylamino)methyl]benzoic

acid, a study on 4-[(diethylamino)methyl]-phenol derivatives has shown potent activity as

cholinesterase inhibitors, with selectivity towards butyrylcholinesterase (BChE). This suggests

that the 4-[(diethylamino)methyl]phenyl moiety could be a valuable pharmacophore for the

design of enzyme inhibitors.

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are

enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads

to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for

conditions such as Alzheimer's disease.
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The diagram below illustrates the general mechanism of cholinesterase inhibition.

General Mechanism of Cholinesterase Inhibition

. 4-[(Diethylamino)methyl]benzoic acid
AEEIETEine (<) (Potential Inhibitor)

Binds to & Inhibits

Cholinesterase (AChE/BChE)

Hydrolysis Inhibition

Leads to

Increased ACh Levels

Choline + Acetic Acid in Synaptic Cleft

Click to download full resolution via product page
Caption: General mechanism of cholinesterase inhibition by a potential inhibitor.

Conclusion and Future Directions

4-[(Diethylamino)methyl]benzoic acid is a compound with a clear chemical identity but
limited published research. The information presented in this guide, based on its structure and
data from related compounds, suggests that it is a synthetically accessible molecule with
potential applications in drug discovery, particularly in the area of enzyme inhibition.

Future research should focus on:

+ Developing and optimizing a specific and reproducible synthesis protocol.
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o Conducting full spectroscopic characterization (*H NMR, 3C NMR, IR, Mass Spectrometry)
to validate its structure.

e Performing in vitro and in vivo studies to evaluate its biological activity, starting with its
potential as a cholinesterase inhibitor.

 Investigating its pharmacokinetic and toxicological profiles to assess its drug-like properties.

This technical guide serves as a foundational resource for researchers and scientists interested
in exploring the chemistry and potential therapeutic applications of 4-
[(Diethylamino)methyl]benzoic acid and its derivatives.

¢ To cite this document: BenchChem. [In-depth Technical Guide: 4-
[(Diethylamino)methyl]benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/product/b184680?utm_src=pdf-body
https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-cas-number-and-structure
https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-cas-number-and-structure
https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-cas-number-and-structure
https://www.benchchem.com/product/b184680#4-diethylamino-methyl-benzoic-acid-cas-number-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b184680?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

